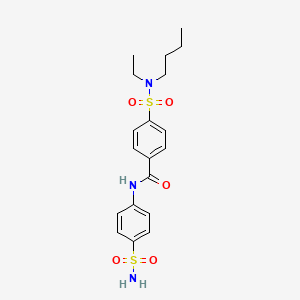

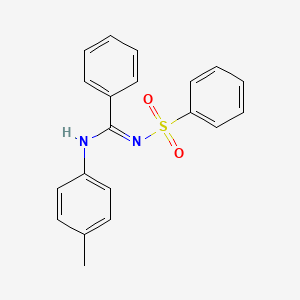

4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

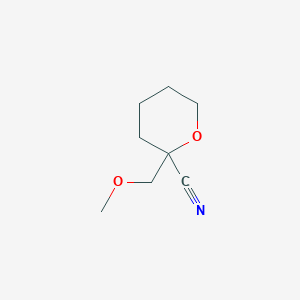

4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, commonly known as BEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively, making it a promising candidate for future research.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition : A study by Supuran et al. (2013) described various aromatic sulfonamides, including compounds structurally similar to 4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, as inhibitors of carbonic anhydrase isoenzymes I, II, IV, and XII. These compounds showed nanomolar half maximal inhibitory concentration (IC50) against these isoenzymes, indicating their potential as therapeutic agents in conditions where inhibition of carbonic anhydrase activity is desired (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis and Inhibitory Activity : Another study by Ulus et al. (2013) involved the synthesis of novel acridine sulfonamide compounds, including derivatives of 4-Amino-N-(4-sulfamoylphenyl)benzamide. These compounds were investigated for their inhibitory effects on carbonic anhydrase isoforms hCA I, II, and VII. The study found that hCA I was inhibited in the micromolar range, whereas hCA II and VII showed higher affinity for these compounds (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Molecular Structure Analysis : Research by Remko et al. (2010) on similar aromatic sulfonamides focused on their crystal and molecular structure. The study provided insights into the gas-phase structure of these drugs and examined their conformational behavior in water, contributing to a better understanding of their molecular dynamics and potential interactions (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Effectiveness as CA Inhibitors : A 2018 study by Abdoli et al. highlighted the effectiveness of benzamide-4-sulfonamides, a class to which 4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide belongs, as inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX. These compounds were found to inhibit these isoforms in the low nanomolar or subnanomolar ranges, indicating their potential as highly effective CA inhibitors (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Eigenschaften

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-3-5-14-22(4-2)29(26,27)18-10-6-15(7-11-18)19(23)21-16-8-12-17(13-9-16)28(20,24)25/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACHUBCMRZUARF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)

![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2864241.png)

![2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2864245.png)

![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)